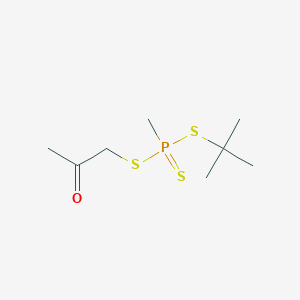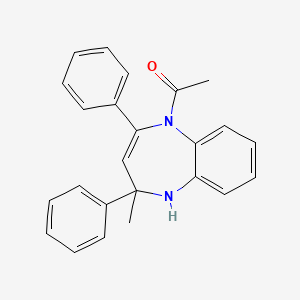
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is an organic compound with a complex structure that includes multiple double bonds and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to modify its double bonds.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as 5-hydroxymethylfurfural and 7-(hydroxymethyl)theophylline .
Uniqueness
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| 116155-95-4 | |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid |
InChI |
InChI=1S/C15H22O3/c1-12(2)6-4-8-14(11-16)9-5-7-13(3)10-15(17)18/h5-7,9-10,16H,4,8,11H2,1-3H3,(H,17,18) |
Clave InChI |
MKDPIXNULYLNSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


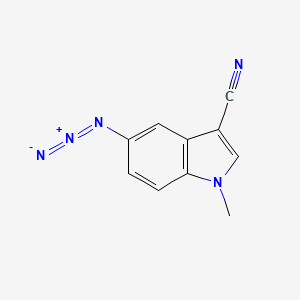
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
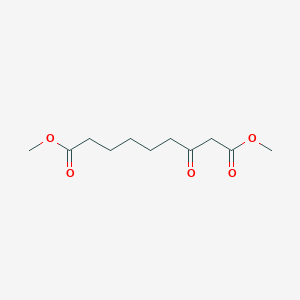
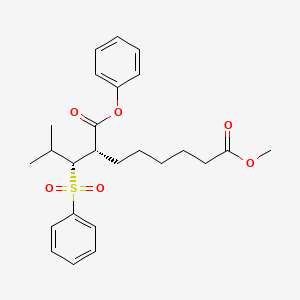
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

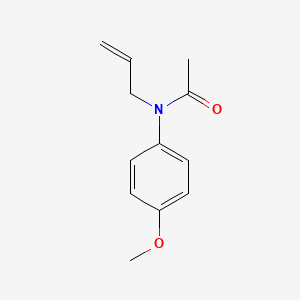
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)

